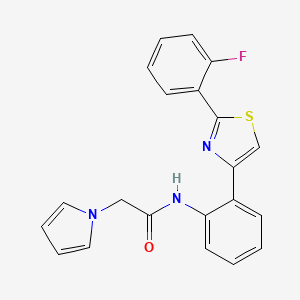
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN3OS and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring and a fluorophenyl group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H17FN2OS, with a molecular weight of approximately 344.41 g/mol. The presence of the thiazole moiety contributes to its diverse biological activities, as thiazoles are known for their roles in various therapeutic contexts.
Antimicrobial Properties
Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structures have shown efficacy against a range of bacteria and fungi. For example, the thiazole ring is often implicated in enhancing the interaction with microbial targets, leading to inhibition of growth.
Anticancer Activity
Research has demonstrated that thiazole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression. For instance, compounds that include a phenyl group attached to the thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| Compound C | < 10 | HT-29 |
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as it relates to the management of inflammatory conditions. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole can enhance anti-inflammatory activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Interaction: Binding to specific receptors can modulate signaling pathways related to inflammation and cancer proliferation.
- Gene Expression Modulation: Some derivatives influence gene expression, leading to altered protein synthesis that affects cellular functions.
Research Findings and Case Studies
Several studies have highlighted the potential of thiazole derivatives in drug discovery:
- A study published in MDPI reviewed various thiazole compounds and their biological activities, emphasizing their role as anticancer agents through apoptosis induction and cell cycle arrest mechanisms .
- Another investigation focused on the synthesis of novel thiazole analogues demonstrated promising antibacterial activity against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-9-3-1-7-15(17)21-24-19(14-27-21)16-8-2-4-10-18(16)23-20(26)13-25-11-5-6-12-25/h1-12,14H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKTUMEVUKWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














